molecular formula C16H12F3N3OS B2880278 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 383145-60-6

4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B2880278
CAS No.: 383145-60-6
M. Wt: 351.35
InChI Key: OBZONCJFMYWZQW-UHFFFAOYSA-N
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Description

4-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by:

  • A phenyl group at position 4 of the triazole ring.
  • A [3-(trifluoromethyl)phenoxy]methyl substituent at position 3.
  • A thiol (-SH) group at position 2.

The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing lipophilicity and metabolic stability, while the phenoxymethyl linker may influence steric interactions and solubility .

Properties

IUPAC Name

4-phenyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)11-5-4-8-13(9-11)23-10-14-20-21-15(24)22(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZONCJFMYWZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (CAS Number: 383145-60-6) is a compound belonging to the class of triazole derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12F3N3OSC_{16}H_{12}F_3N_3OS. The compound features a triazole ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effective antifungal and antibacterial activities. For instance:

  • Antifungal Activity : Triazole derivatives have been tested against various fungal strains, showing promising results. A study found that similar compounds had higher antifungal activity compared to standard treatments like bifonazole .
  • Antibacterial Activity : The compound's structural analogs have been evaluated against Gram-positive and Gram-negative bacteria. Some derivatives displayed comparable bactericidal activity to streptomycin .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Notably:

  • Cell Line Studies : Compounds related to this compound were screened against various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance:

  • Enzyme Inhibition : Triazoles may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, thus disrupting fungal cell membrane integrity .

Case Studies

Several studies have documented the biological activity of triazole derivatives:

  • Study on Antitubercular Activity : A series of triazoles were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. While some showed moderate activity compared to rifampicin, others exhibited significant inhibition rates .
  • Anticancer Screening : In vitro studies conducted on a library of triazole compounds revealed that specific substitutions on the triazole ring enhanced anticancer activity against various cell lines. For example, one derivative demonstrated an IC50 value of 6.2 μM against HCT116 cells .

Data Summary

Activity Type Tested Against Results Reference
AntimicrobialVarious fungal strainsHigher activity than bifonazole
AntibacterialGram-positive/negative bacteriaComparable to streptomycin
AnticancerHCT116, T47D cell linesIC50 values in low micromolar range
AntitubercularMycobacterium tuberculosisModerate activity

Comparison with Similar Compounds

Structural and Electronic Effects

Compound Name Substituents (Position 4, 5) Key Functional Groups Electronic Effects
Target Compound 4-Phenyl, 5-[3-CF₃-phenoxymethyl] -SH, -CF₃ Electron-withdrawing (-CF₃)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 4-Amino, 5-Phenyl -SH, -NH₂ Electron-donating (-NH₂)
4-((3-Bromobenzylidene)amino)-5-(4-CF₃-phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) 4-Benzylideneamino, 5-(4-CF₃-phenyl) -SH, -CF₃, -Br Mixed (electron-withdrawing)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Phenyl, 5-Pyrazolyl -SH, pyrazole ring Electron-donating (pyrazole N)

Key Observations :

Antimicrobial Activity
  • Target Compound : Predicted to exhibit broad-spectrum antimicrobial activity due to -CF₃ enhancing membrane penetration. Similar compounds with -CF₃ substituents show efficacy against resistant bacterial strains .
  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Moderate antimicrobial activity; -NH₂ group may reduce lipophilicity, limiting cell uptake .
  • 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (5a-j) : Exhibit significant antifungal activity (MIC: 2–8 µg/mL) due to chloro and aryl substituents .
Antioxidant Activity
  • Target Compound : Lower DPPH radical scavenging activity (predicted IC₅₀ > 50 µg/mL) due to -CF₃ .
  • Schiff Base Derivatives of AT (5b) : High antioxidant activity (IC₅₀: 5.84 µg/mL) attributed to electron-donating -NH₂ and conjugated Schiff base systems .

Physicochemical Properties

Property Target Compound 4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol 5-(5-Methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
LogP ~3.5 (estimated) 2.8 2.2
Solubility (Water) Low Moderate High
Molecular Weight 381.36 g/mol 307.39 g/mol 299.34 g/mol

Key Trends :

  • -CF₃ and phenoxymethyl groups increase LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Pyrazole and -NH₂ substituents improve solubility due to polar interactions .

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